2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate

Lysyl hydroxylase inhibition Antifibrotic SAR Collagen biosynthesis

2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate (CAS 83540-32-3) is a heterocyclic pyrimidine N-oxide derivative with molecular formula C9H18Cl2N6O and molecular weight 297.185 Da. It belongs to the 2,4-diaminopyrimidine class and is structurally related to the antihypertensive and hair-growth agent minoxidil (CAS 38304-91-5), differing principally by substitution of the piperidine ring with an N-methylpiperazine moiety at position 6 of the pyrimidine core, and by its presentation as a dihydrochloride hydrate salt.

Molecular Formula C9H18Cl2N6O
Molecular Weight 297.18 g/mol
CAS No. 83540-32-3
Cat. No. B12787856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate
CAS83540-32-3
Molecular FormulaC9H18Cl2N6O
Molecular Weight297.18 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.Cl.Cl
InChIInChI=1S/C9H16N6O.2ClH/c1-13-2-4-14(5-3-13)8-6-7(10)15(16)9(11)12-8;;/h6,11,16H,2-5,10H2,1H3;2*1H
InChIKeySSSFPRLPXBYLGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate (CAS 83540-32-3): A Structurally Differentiated Minoxidil Analog for Targeted Research & QC Applications


2,4-Diamino-6-(4-methyl-1-piperazinyl)pyrimidine 3-oxide dihydrochloride hydrate (CAS 83540-32-3) is a heterocyclic pyrimidine N-oxide derivative with molecular formula C9H18Cl2N6O and molecular weight 297.185 Da [1]. It belongs to the 2,4-diaminopyrimidine class and is structurally related to the antihypertensive and hair-growth agent minoxidil (CAS 38304-91-5), differing principally by substitution of the piperidine ring with an N-methylpiperazine moiety at position 6 of the pyrimidine core, and by its presentation as a dihydrochloride hydrate salt [2]. This specific structural modification produces quantifiable pharmacological divergence from minoxidil, making the compound a valuable tool for structure–activity relationship (SAR) studies, a negative control in lysyl hydroxylase inhibition assays, and a reference standard for minoxidil impurity profiling.

Why Minoxidil and Its Common Analogs Cannot Substitute for CAS 83540-32-3 in Research and Quality Applications


Minoxidil and its common analogs (e.g., minoxidil sulfate, desoxyminoxidil) share the piperidine ring at position 6 of the pyrimidine core, a structural feature demonstrated to be essential for lysyl hydroxylase (LH) inhibitory activity [1]. Replacement of the piperidinyl group with an N-methylpiperazinyl group—the defining structural modification in CAS 83540-32-3—results in a complete loss of LH suppression, as established by direct comparative SAR studies in human skin fibroblasts [1]. Additionally, the dihydrochloride hydrate salt form confers a distinct solubility profile compared to the minoxidil free base, which has limited aqueous solubility (~2.2 mg/mL) [2]. These differences mean that minoxidil, its sulfate metabolite, or deoxy impurities cannot serve as experimental surrogates for CAS 83540-32-3 in studies requiring selective ablation of LH inhibitory activity, nor can they function as equivalent reference standards for chromatographic methods targeting this specific N-methylpiperazinyl impurity.

Quantitative Differentiation Evidence for CAS 83540-32-3 Versus Minoxidil and Structural Analogs


Lysyl Hydroxylase Inhibitory Activity: Complete Ablation Versus Minoxidil's Concentration-Dependent Suppression

In a direct head-to-head structure–activity relationship (SAR) study using cultured human skin fibroblasts, Murad et al. (1992) demonstrated that minoxidil suppresses lysyl hydroxylase (LH) activity in a concentration-dependent manner (25–500 μM), whereas the analog bearing an N-methylpiperazinyl group at position 6—the exact structural core of CAS 83540-32-3—exhibited a complete loss of LH inhibitory activity [1]. Minoxidil's LH suppression in human skin fibroblasts is measurable across a 25–500 μM concentration range over 6–48 h treatment duration [2]. In contrast, the N-methylpiperazinyl analog showed no detectable enzyme suppression under identical assay conditions [1]. This binary functional divergence (active → inactive) is directly attributable to the single structural substitution of piperidinyl with N-methylpiperazinyl [1].

Lysyl hydroxylase inhibition Antifibrotic SAR Collagen biosynthesis Skin fibroblast assay

Histamine H4 Receptor Pharmacophore: Emergent Binding Activity Absent in Minoxidil

The 2,4-diaminopyrimidine scaffold bearing an N-methylpiperazine substituent has been identified as a potent histamine H4 receptor (H4R) ligand scaffold [1]. The non-N-oxide free base analog, 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine (CAS 4940-96-9, CHEMBL473662), exhibits binding affinity for the human H4R with a reported Ki of approximately 282 nM and functional antagonism in vitro [1]. In contrast, minoxidil (CAS 38304-91-5), which contains a piperidine rather than an N-methylpiperazine substituent, is not recognized as an H4R ligand; its primary molecular target is the ATP-sensitive potassium (KATP) channel (EC50 ~7.3 μM for mitoKATP channel activation) . This represents a distinct pharmacophore divergence: the N-methylpiperazine group of CAS 83540-32-3 introduces histamine receptor pharmacology that is absent in minoxidil and its piperidine-containing analogs.

Histamine H4 receptor GPCR pharmacology 2,4-Diaminopyrimidine scaffold Inflammatory disease target

Aqueous Solubility Enhancement: Dihydrochloride Hydrate Salt Versus Minoxidil Free Base

Minoxidil free base (CAS 38304-91-5) is a BCS Class II compound with limited aqueous solubility reported as approximately 2.2 mg/mL at ambient temperature [1]. As a weakly basic compound (pKa ~4.6), its solubility improves in acidic conditions but remains a practical limitation for in vitro assays requiring aqueous dilution series [1]. CAS 83540-32-3 is supplied as a dihydrochloride hydrate salt (C9H18Cl2N6O, stoichiometric ratio 1:2 free base:HCl), which, consistent with the general principle that hydrochloride salt formation of basic heterocyclic amines enhances aqueous solubility through increased ionization and lattice energy disruption, is expected to exhibit meaningfully higher aqueous solubility than the minoxidil free base [2]. This salt-form advantage facilitates direct dissolution in aqueous buffers for cell-based and biochemical assays without the need for organic co-solvents such as DMSO or ethanol that are typically required for minoxidil free base solubilization.

Aqueous solubility Salt form advantage In vitro assay preparation Formulation pre-screening

Regulatory Reference Standard Utility: Chromatographic Selectivity Distinct from EP Impurity E and Other Minoxidil-Related Compounds

Minoxidil drug substance monographs (USP/EP) specify limits for related compounds and impurities, with total impurities not exceeding 1.5% by HPLC analysis [1]. Established impurities include EP Impurity A (CAS 35139-67-4), EP Impurity B (CAS 156-83-2), EP Impurity E (desoxyminoxidil, CAS 24867-26-3), and minoxidil sulfate (CAS 83701-22-8), each with distinct chromatographic retention times and mass spectral signatures . CAS 83540-32-3, bearing the unique N-methylpiperazinyl substitution and N-oxide functionality, is chromatographically resolvable from all of these common impurities by reversed-phase HPLC due to its different polarity (N-oxide plus dihydrochloride salt) and distinct molecular weight (297.185 Da vs. minoxidil at 209.25 Da, desoxyminoxidil at 193.25 Da, and minoxidil sulfate at 289.31 Da) [2]. This chromatographic uniqueness enables its use as a system suitability marker, a retention time reference, and a spike-in standard for method validation in ANDA submissions and GMP batch release testing [1].

Reference standard Impurity profiling HPLC method validation ANDAsubmission GMP quality control

High-Value Application Scenarios for CAS 83540-32-3 Based on Quantitative Differentiation Evidence


Negative Control Compound in Lysyl Hydroxylase-Mediated Fibrosis Research

In studies investigating the antifibrotic mechanism of minoxidil through lysyl hydroxylase (LH) inhibition in cultured human skin, lung, or ocular fibroblasts, CAS 83540-32-3 serves as an ideal negative control. As demonstrated by Murad et al. (1992), the N-methylpiperazinyl substitution completely ablates LH inhibitory activity, while leaving the 2,4-diaminopyrimidine N-oxide scaffold intact [1]. Researchers can use this compound alongside minoxidil (active LH inhibitor, 25–500 μM range) and 3'- or 4'-hydroxyminoxidil (retained LH activity) to dissect structure–function relationships and confirm that observed effects on collagen hydroxylysine content are specifically attributable to LH suppression rather than off-target effects of the pyrimidine N-oxide core. This application is directly supported by the binary functional difference (active vs. inactive) established in the direct head-to-head SAR comparison [1].

Histamine H4 Receptor Ligand Development and Pharmacological Profiling

The 2,4-diaminopyrimidine scaffold with N-methylpiperazine substitution is a validated histamine H4 receptor (H4R) pharmacophore, with the deoxy free base analog (CHEMBL473662) exhibiting Ki ~282 nM at hH4R [2]. CAS 83540-32-3, as the N-oxide dihydrochloride salt form, provides a chemically distinct entry point for medicinal chemistry optimization programs targeting H4R-mediated inflammatory conditions. Its structural divergence from minoxidil (a KATP channel opener with EC50 ~7.3 μM at mitoKATP) ensures that observed H4R pharmacology is not confounded by potassium channel activity . The N-oxide moiety also offers a potential handle for prodrug design or metabolic stability modulation. This application scenario is supported by the class-level pharmacological evidence and the established H4R SAR around 2,4-diaminopyrimidines [2].

Aqueous Assay-Compatible Tool Compound for In Vitro Screening Cascades

For high-throughput screening (HTS) and dose–response assays performed in aqueous buffer systems (e.g., PBS, HBSS, cell culture media), the dihydrochloride hydrate salt form of CAS 83540-32-3 offers practical handling advantages over minoxidil free base, which has limited aqueous solubility (~2.2 mg/mL) and typically requires DMSO or ethanol vehicle [3]. The enhanced aqueous solubility of the hydrochloride salt supports direct dissolution in assay media, reducing vehicle-related cytotoxicity artifacts and improving dose–response curve reliability, particularly at higher test concentrations. This application scenario is supported by the salt-form solubility advantage (class-level inference) and addresses a known practical limitation of minoxidil in aqueous assay formats [3].

GMP Impurity Reference Standard for Minoxidil ANDA Submission and Batch Release Testing

In pharmaceutical quality control (QC) laboratories supporting Abbreviated New Drug Application (ANDA) submissions for generic minoxidil products, CAS 83540-32-3 can be deployed as a characterized impurity reference standard. Its unique molecular weight (297.185 Da), distinct chromatographic retention time under USP minoxidil HPLC conditions, and structural differentiation from EP Impurities A, B, and E enable its use as a system suitability marker and a spike-in standard for method validation [4]. This application is supported by the USP minoxidil monograph requirement that total impurities be controlled to ≤1.5%, and by the established practice of using fully characterized impurity standards for HPLC method development and validation in GMP environments [4].

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